molecular formula C10H14ClNO2 B2808966 Methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride CAS No. 1391358-24-9

Methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride

Cat. No.: B2808966
CAS No.: 1391358-24-9
M. Wt: 215.68
InChI Key: GQKXUCBJESPONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . Its synthesis by esterification reaction has been reported .


Synthesis Analysis

An advantageous process is provided for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid and subsequently obtaining the methyl 4-(aminomethyl)benzoate. This process proceeds under specific pH and temperature control and isolation of the hydrochloride of methyl 4-(aminomethyl)benzoate formed as an intermediate being avoidable .


Molecular Structure Analysis

The molecular formula of Methyl 4-(aminomethyl)benzoate is C9H11NO2 . The average mass is 165.189 Da and the monoisotopic mass is 165.078979 Da .


Physical and Chemical Properties Analysis

Methyl 4-(aminomethyl)benzoate hydrochloride has a melting point of 243 °C (dec.) (lit.) . The predicted boiling point is 278.7±23.0 °C and the predicted density is 1.121±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Organic Compounds

"Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" is utilized in the synthesis of complex organic molecules. For example, it serves as a key intermediate in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase. The synthesis process involves several steps, starting from p-toluidine reacting with chloral hydrate and hydroxylamine hydrochloride, followed by sulfuric acid treatment and alkaline H2O2 oxidation. This complex synthesis route highlights the compound's importance in developing pharmaceuticals aimed at treating cancer (Cao Sheng-li, 2004).

Electrochemical Studies

Research on corrosion inhibitors for mild steel protection in acidic solutions has identified derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" as effective agents. These studies involve electrochemical impedance spectroscopy and potentiodynamic measurements to evaluate the efficacy of these compounds in preventing corrosion, demonstrating their potential in industrial applications where metal protection is crucial (A. Yüce et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" are explored for their pharmaceutical properties. The modification of this compound leads to the creation of various active pharmaceutical ingredients (APIs) that are crucial for drug development. This includes the synthesis of intermediates and active compounds that may have applications in treating a wide range of diseases, showcasing the versatility of this compound in drug synthesis (Tao Feng, 2005).

Chemical Reactions and Mechanisms

The compound is also studied for its role in various chemical reactions and mechanisms. For instance, it is involved in the synthesis of oxazolines and thiazolines under microwave irradiation, demonstrating its reactivity and utility in creating heterocyclic compounds that are significant in various chemical and pharmaceutical applications (A. Katritzky et al., 2004).

Environmental Applications

In the context of environmental science, derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" are studied for their role in the anaerobic degradation of organic pollutants. This research is crucial for understanding the biodegradation pathways of synthetic compounds in the environment, contributing to the development of sustainable waste management practices (S. Lahme et al., 2012).

Safety and Hazards

Methyl 4-(aminomethyl)benzoate hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

Properties

IUPAC Name

methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-8(6-11)3-4-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKXUCBJESPONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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